1-Aminocyclopropane-1-carboxamide

Overview

Description

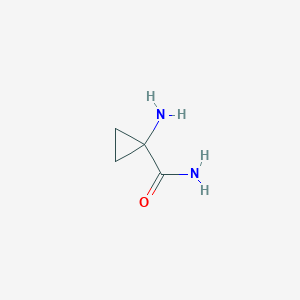

1-Aminocyclopropane-1-carboxamide (CAS: 137360-55-5, molecular formula: C₄H₇N₂O) is a cyclopropane-containing compound characterized by a carboxamide functional group replacing the carboxylic acid moiety of its well-studied analog, 1-aminocyclopropane-1-carboxylic acid (ACC). While ACC is a direct precursor of ethylene in plants and a key regulator of developmental processes , the carboxamide derivative is primarily investigated for its structural and functional distinctions. Limited direct studies on this compound exist, but its biochemical behavior can be inferred through comparisons with ACC and related analogs.

Preparation Methods

Synthetic Routes via Cyclopropanation and Hydrolysis

Ethyl Cyanoacetate Cyclization and Monoamide Intermediate Formation

A pivotal method for ACCA synthesis involves the cyclopropanation of ethyl cyanoacetate with 1,2-dibromoethane, as detailed in the CN1073985C patent . This process exploits a two-phase reaction system:

-

Cyclization : Ethyl cyanoacetate reacts with 1,2-dibromoethane in ethyl acetate solvent using potassium carbonate (KCO) as a base and polyethylene glycol 800 (PEG800) as a phase-transfer catalyst. The reaction proceeds at 70–90°C for 2–4 hours, yielding 1-cyanocyclopropane-1-carboxylate ethyl ester .

-

Hydrolysis to Monoamide : The nitrile group of the cyclized product undergoes hydrolysis using 30% hydrogen peroxide (HO) in ethanol with sodium hydroxide (NaOH). This step generates cyclopropane-1,1-dicarboxylic acid monoamide , a direct precursor to ACCA .

Key Reaction Parameters :

| Step | Reactants/Catalysts | Conditions | Yield |

|---|---|---|---|

| Cyclization | Ethyl cyanoacetate, KCO, PEG800 | 70–90°C, 2–4 hours | 85–90% |

| Hydrolysis | HO, NaOH, ethanol | Room temperature, 4–6 hours | 75–80% |

This route’s advantage lies in its scalability and use of inexpensive reagents, though the monoamide intermediate requires careful isolation before further functionalization .

Nitroacetate Alkylation and Reduction

An alternative approach, described in CN103864635A, starts with nitroacetic acid esters (e.g., ethyl nitroacetate) and 1,2-dihaloethanes . The process involves:

-

Alkylation-Cyclization : Nitroacetic acid ester reacts with 1,2-dibromoethane in dichloromethane under reflux (80–120°C) using sodium carbonate or cesium carbonate as a base. This forms a nitro-substituted cyclopropane ester .

-

Nitro Reduction : The nitro group is reduced using tin(II) chloride (SnCl) in methanol or ethanol at 15–20°C, yielding an amine intermediate .

-

Hydrolysis to Carboxamide : While the patent primarily targets ACC, modifying the hydrolysis conditions (e.g., partial hydrolysis with ammonium hydroxide) could theoretically yield ACCA .

Limitations : The method’s reliance on tin-based reductants complicates purification, and the final hydrolysis step toward ACCA remains speculative without explicit experimental validation .

Alternative Approaches from Carboxylic Acid Derivatives

Post-Synthetic Amidation of ACC

ACC, synthesized via methods like the US4298760A route , can be converted to ACCA through amidation:

-

Activation : Treat ACC with thionyl chloride (SOCl) to form the acyl chloride.

-

Ammonolysis : React the acyl chloride with aqueous ammonia (NH) to yield ACCA.

Comparative Analysis of Methods

Chemical Reactions Analysis

Enzymatic Interactions with ACC Oxidase (ACO)

ACCA may interact with ACC oxidase (ACO), the enzyme responsible for converting ACC to ethylene. Studies on ACC analogs suggest:

Non-Enzymatic Degradation Pathways

ACCA’s stability under varying conditions:

Role in Microbial Metabolism

Soil microbes expressing ACC deaminase (ACCD) may metabolize ACCA as a nitrogen source, analogous to ACC:

-

ACCD Activity : ACCD cleaves the cyclopropane ring of ACC to produce α-ketobutyrate and ammonia . ACCA’s carboxamide group could hinder this reaction, but microbial adaptation might enable its utilization .

-

Biotechnological Potential : ACCA-degrading microbes could enhance plant stress tolerance by modulating ethylene levels, though direct evidence for ACCA-specific pathways is lacking .

Chemical Modifications and Conjugation

ACCA may undergo conjugation reactions similar to ACC:

-

Glutamylation/ Malonylation : ACC is conjugated to γ-glutamyl-ACC or 1-malonyl-ACC to regulate ethylene biosynthesis . ACCA’s carboxamide group could participate in analogous reactions, forming stable conjugates.

-

Protease Interactions : ACC oxidase homologs with cysteine protease activity (e.g., LeCp) might process ACCA, though this remains speculative .

Comparative Reactivity of ACC Analogs

Scientific Research Applications

Ethylene Biosynthesis Precursor

ACC is the direct precursor to ethylene, a pivotal plant hormone involved in numerous physiological processes, including fruit ripening, leaf senescence, and stress responses. The biosynthesis pathway of ethylene involves the conversion of S-adenosyl-L-methionine (SAM) to ACC via ACC synthase (ACS) enzymes. Research indicates that different types of ACS proteins exist, which are regulated by various factors including calcium-dependent protein kinases and mitogen-activated protein kinases .

Case Study: Ethylene Production Regulation

A study demonstrated that the stability of type-1 ACS proteins is enhanced during pathogen infection, leading to increased ethylene production. This regulation is crucial for plant defense mechanisms against biotic stresses . Furthermore, ACC treatment has been shown to induce specific growth responses in plants, independent of ethylene signaling pathways, suggesting ACC has distinct signaling roles .

Chemotactic Agent for Bacteria

Recent findings have identified ACC as a positive chemotactic substance for certain bacteria, particularly Pseudomonas putida. A patent outlines the use of ACC in promoting bacterial movement towards it, enhancing soil health and plant growth through beneficial microbial interactions .

Case Study: Bacterial Chemotaxis

In laboratory assays, Pseudomonas putida exhibited significant positive chemotaxis towards ACC. This property can be utilized in agricultural practices to enhance the efficacy of plant growth-promoting rhizobacteria (PGPR), thereby reducing reliance on chemical fertilizers .

Role as a Signaling Molecule

ACC functions as a signaling molecule that influences various developmental processes in plants. It has been implicated in root elongation and stomatal development, indicating its importance beyond mere ethylene production.

Case Study: Stomatal Development

Research has shown that ACC plays a crucial role in the terminal division of guard mother cells, affecting stomatal formation. Inhibition of ACS led to abnormal stomatal development, highlighting the necessity of ACC in this process . Additionally, studies suggest that ACC may interact with auxin signaling pathways during cell wall perturbations, further emphasizing its multifaceted role in plant physiology .

Microbial Metabolism

ACC is also utilized by various microorganisms as a nitrogen source. Studies have isolated bacteria and yeast capable of metabolizing ACC, showcasing its potential in biotechnological applications such as biofertilizers and bioremediation.

Case Study: Microbial Utilization

A study focused on soil microorganisms revealed several strains capable of utilizing ACC effectively. This characteristic can be harnessed to develop microbial inoculants that enhance nutrient availability in agricultural soils .

Synthesis and Chemical Properties

The synthesis of 1-aminocyclopropane-1-carboxylic acid involves several chemical reactions including hydrocarbonylation cyclization and nitroreduction. Optimizing these synthesis processes can lead to more efficient production methods for research and industrial applications .

Mechanism of Action

The mechanism of action of 1-aminocyclopropane-1-carboxamide involves its interaction with specific enzymes and receptors. In plants, it is converted to ethylene by the enzyme 1-aminocyclopropane-1-carboxylic acid oxidase . This conversion plays a crucial role in regulating plant growth and stress responses. Additionally, the compound can act as a signaling molecule, influencing various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Aminocyclopropane-1-carboxylic Acid (ACC)

- Structure : Cyclopropane ring with adjacent amine and carboxylic acid groups.

- Role : Ethylene biosynthesis precursor via ACC oxidase catalysis .

- Key Differences: The carboxamide group in 1-aminocyclopropane-1-carboxamide likely reduces reactivity compared to ACC’s carboxylic acid, altering its interaction with enzymes like ACC oxidase or ACC synthase. ACC derivatives (e.g., MACC, GACC) are metabolically regulated conjugates that modulate ethylene production , whereas the carboxamide may act as a stable analog or inhibitor.

ACC Conjugates (MACC, GACC, JA-ACC)

- Structure: ACC conjugated with malonyl, γ-glutamyl, or jasmonoyl groups .

- Role : Regulate free ACC pools and ethylene synthesis.

- Conjugates are storage forms for ACC, while the carboxamide may interfere with ACC-dependent pathways due to structural mimicry.

1-Aminocyclobutanecarboxylic Acid

- Structure : Cyclobutane ring with amine and carboxylic acid groups.

- Role : Studied as a cyclopropane analog with reduced ring strain .

- Comparison :

- Cyclopropane’s higher ring strain (vs. cyclobutane) increases reactivity, making ACC and its derivatives more potent in enzyme interactions.

- The carboxamide’s cyclopropane ring may retain some strain-induced binding affinity, unlike the cyclobutane analog.

ACC Deaminase Substrates

- Examples : ACC is cleaved by microbial ACC deaminase to α-ketobutyrate and ammonia, reducing ethylene levels in plants .

Mechanistic and Functional Insights

- Enzyme Inhibition: this compound may act as a suicide inhibitor for ACC synthase, analogous to S-adenosylmethionine (SAM)-induced inactivation .

- Synthetic Utility: Derivatives like methyl esters (e.g., Methyl 1-aminocyclopropanecarboxylate) highlight the versatility of cyclopropane carboxamides in medicinal chemistry .

Biological Activity

1-Aminocyclopropane-1-carboxamide (ACC) is a significant compound in plant biology, primarily recognized as a precursor to ethylene, a crucial plant hormone involved in various physiological processes. This article delves into the biological activity of ACC, highlighting its enzymatic roles, effects on plant development, and potential applications in agriculture.

Overview of ACC and Ethylene Biosynthesis

ACC is synthesized from S-adenosylmethionine (SAM) through the action of the enzyme 1-aminocyclopropane-1-carboxylic acid synthase (ACS). This process is pivotal in ethylene production, which regulates fruit ripening, flower wilting, and responses to stressors. Ethylene synthesis can be divided into two systems: system 1 (auto-inhibitory) and system 2 (autostimulatory), with ACS playing a key regulatory role in this transition during fruit ripening .

Key Enzymes Involved

- 1-Aminocyclopropane-1-Carboxylic Acid Synthase (ACS) :

- 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO) :

Regulation of Enzyme Activity

The activity of ACS and ACO is tightly regulated by environmental factors such as calcium ions and other signaling molecules. For example, calcium treatment has been shown to enhance ACS activity while delaying ethylene production, indicating its role in modulating ethylene biosynthesis .

Biological Effects of ACC

ACC not only serves as a precursor for ethylene but also exhibits signaling roles independent of ethylene production. Research indicates that ACC can influence various developmental processes:

- Fruit Ripening : Application of ACC can accelerate ripening processes in fruits such as tomatoes by enhancing ethylene production .

- Stress Response : ACC has been implicated in plant responses to biotic and abiotic stressors, promoting growth under adverse conditions through the activation of stress-related pathways .

Tomato Ripening Studies

In studies involving tomato fruits treated with 1-methylcyclopropene (1-MCP), a known inhibitor of ethylene action, it was observed that treatment delayed ripening by inhibiting the expression of ACS and ACO genes. This highlights the critical role of ACC in regulating ripening processes through ethylene signaling pathways .

Environmental Stress Adaptation

Research has demonstrated that bacteria producing ACC deaminase can enhance plant growth under stress conditions by mitigating the effects of ethylene. For instance, certain strains of Pseudomonas have shown increased growth promotion in plants subjected to drought stress by utilizing ACC as a nitrogen source while simultaneously reducing ethylene levels .

Data Summary

The following table summarizes key findings related to the biological activity of ACC:

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying ACC in laboratory settings?

ACC synthesis typically involves cyclopropanation reactions using precursors like S-adenosyl-L-methionine (SAM) or chemical methods such as the addition of cyanamide to cyclopropane derivatives. Key steps include:

- Chemical synthesis : Cyclopropane ring formation via [2+1] cycloaddition or alkylation of malonate esters, followed by amination .

- Purification : Recrystallization from aqueous ethanol (50 mg/mL solubility in water ) or reverse-phase HPLC for high-purity isolation (>98% purity ).

- Validation : Confirm purity via melting point analysis (214–220°C ) and mass spectrometry (MW: 101.1 g/mol ).

Q. What analytical techniques are recommended for characterizing ACC and validating its structural integrity?

- Nuclear Magnetic Resonance (NMR) : Monitor proton environments (e.g., cyclopropane ring protons and amine groups) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect degradation products under varying pH/temperature .

- Infrared Spectroscopy (IR) : Identify functional groups (carboxylic acid C=O stretch at ~1700 cm⁻¹ ).

Q. How does ACC function as a precursor in ethylene biosynthesis, and what experimental models are used to study this process?

ACC is the immediate precursor of ethylene in plants, catalyzed by ACC oxidase. Experimental models include:

- Plant stress assays : Measure ACC accumulation under hypoxia, salinity, or pathogen attack .

- Enzymatic assays : Monitor ACC-to-ethylene conversion using gas chromatography .

Advanced Research Questions

Q. What mechanistic insights explain ACC’s role as a substrate for ACC deaminase, and how can researchers design inhibition studies to probe enzyme kinetics?

ACC deaminase catalyzes ACC cleavage to α-ketobutyrate and ammonia, reducing ethylene levels in plants. Mechanistic studies involve:

- Quinonoid intermediate analysis : Use pyridoxal phosphate (PLP)-dependent enzyme assays to track electron redistribution during C–N bond cleavage .

- Inhibitor design : Test analogs like 1-amino-2-vinylcyclopropane-1-carboxylic acid (V-ACC) to compete with ACC binding . Kinetic parameters (e.g., Ki) are determined via stopped-flow spectroscopy .

Q. How do phylogenetic analyses of ACC deaminase genes inform our understanding of horizontal gene transfer (HGT) in microbial communities?

- Bioinformatics pipelines : Use BLAST and sequence alignments to trace acdS gene evolution across bacteria (e.g., α-Proteobacteria) and fungi .

- Vertical vs. horizontal inheritance : Identify conserved regulatory elements (e.g., AcdR in Proteobacteria) versus plasmid-borne acdS in Rhizobiaceae .

- Ecological significance : Link HGT events to ACC deaminase’s role in plant-microbe symbiosis or soil remediation .

Q. What strategies resolve contradictions in reported ACC stability data under varying experimental conditions?

Conflicting stability reports arise from differences in:

- pH : ACC degrades faster in alkaline conditions; use buffered solutions (pH 4–6) during storage .

- Temperature : Long-term stability requires storage at –20°C in airtight containers .

- Analytical validation : Cross-validate results using multiple techniques (e.g., NMR and HPLC) to distinguish degradation artifacts .

Q. Safety and Handling in Research

Q. What precautions are critical when handling ACC to ensure researcher safety and data reproducibility?

- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles to avoid skin/eye irritation .

- Storage : Keep in tightly sealed containers at –20°C to prevent hygroscopic degradation .

- Waste disposal : Neutralize ACC solutions with dilute HCl before disposal, adhering to institutional guidelines .

Q. Methodological Challenges and Solutions

Q. How can researchers address low yields in ACC synthesis protocols?

- Optimize cyclopropanation : Use transition-metal catalysts (e.g., Cu(I)) to improve ring-closure efficiency .

- Minimize side reactions : Employ anhydrous conditions and inert atmospheres to prevent hydrolysis .

Q. What experimental controls are essential when studying ACC’s role in plant stress responses?

Properties

IUPAC Name |

1-aminocyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3(7)4(6)1-2-4/h1-2,6H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGXRDGYMLGBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470904 | |

| Record name | 1-Aminocyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137360-55-5 | |

| Record name | 1-Aminocyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.